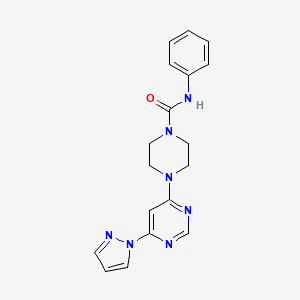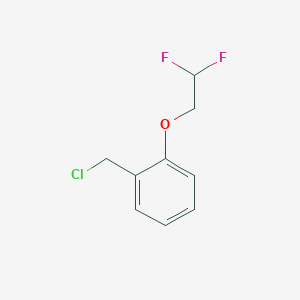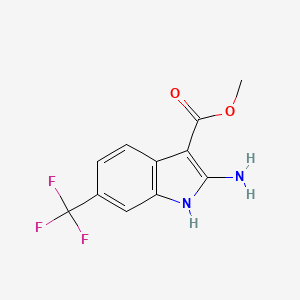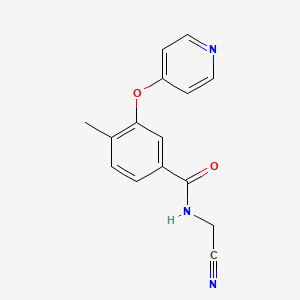
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide, commonly known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of disease states. In
Wirkmechanismus
JNJ-5207852 acts as a selective antagonist of the cannabinoid CB2 receptor, binding to the receptor and preventing its activation by endogenous ligands such as 2-arachidonoylglycerol (2-AG) and anandamide. This blockade of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, making JNJ-5207852 a promising therapeutic agent for a variety of disease states.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of T cell proliferation, and the induction of apoptosis in cancer cells. These effects are thought to be mediated by the blockade of the CB2 receptor and subsequent modulation of immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JNJ-5207852 for lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune cell function. However, one limitation of the compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are a number of potential future directions for the study of JNJ-5207852. One area of interest is the development of more potent analogs of the compound, which may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms of action of JNJ-5207852 and its potential therapeutic applications in a variety of disease states. Finally, the use of JNJ-5207852 in combination with other therapeutic agents may also be explored, as it has been shown to have synergistic effects with certain chemotherapeutic agents.
Synthesemethoden
The synthesis of JNJ-5207852 involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-hydroxypyridine to produce the ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with cyanomethylamine to form JNJ-5207852.
Wissenschaftliche Forschungsanwendungen
JNJ-5207852 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. The compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of disease states, including inflammation, autoimmune disorders, and cancer.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-methyl-3-pyridin-4-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-3-12(15(19)18-9-6-16)10-14(11)20-13-4-7-17-8-5-13/h2-5,7-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMCCUBDJGDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC#N)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2788164.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2788172.png)
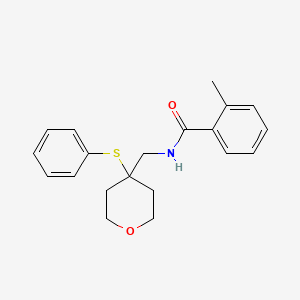
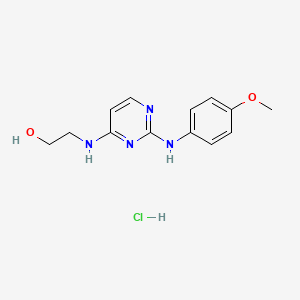
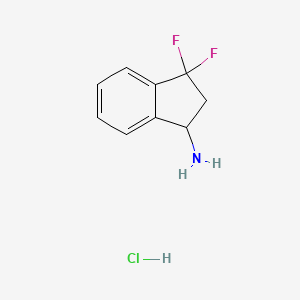
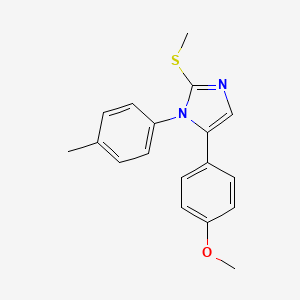
![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)

